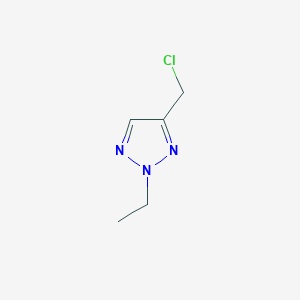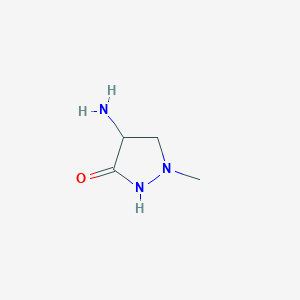![molecular formula C8H15ClN2 B1375510 Clorhidrato de biciclo[2.2.1]heptano-2-carboximidamida CAS No. 57097-70-8](/img/structure/B1375510.png)
Clorhidrato de biciclo[2.2.1]heptano-2-carboximidamida
Descripción general
Descripción
“Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 57097-70-8 . Its IUPAC name is “bicyclo [2.2.1]heptan-2-ylidenemethanediamine hydrochloride” and it has a molecular weight of 174.67 .
Molecular Structure Analysis
The InChI code for “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” is 1S/C8H14N2.ClH/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-6H,1-4,9-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” has a molecular weight of 174.67 . Additional physical and chemical properties such as storage temperature, purity, and physical form can be found in the product’s Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
Síntesis Orgánica
Clorhidrato de biciclo[2.2.1]heptano-2-carboximidamida: es un intermedio valioso en la síntesis orgánica. Se puede utilizar para sintetizar una amplia gama de derivados de biciclo[2.2.1]heptano, que son prevalentes en muchos productos naturales bioactivos y productos farmacéuticos . La estructura del compuesto permite la introducción de varios grupos funcionales, lo que lo convierte en un bloque de construcción versátil para moléculas orgánicas complejas.
Química Medicinal
En química medicinal, este compuesto sirve como precursor para la síntesis de posibles candidatos a fármacos. Su núcleo bicíclico es una característica común en varios fármacos, y las modificaciones a este núcleo pueden conducir a nuevos agentes farmacológicamente activos . La forma de sal de clorhidrato mejora su solubilidad, facilitando su uso en diversas condiciones de reacción.
Catálisis Enantioselectiva
El marco bicíclico rígido del compuesto es beneficioso en la catálisis enantioselectiva. Se puede utilizar para crear entornos quirales para reacciones que requieren un alto control estereoquímico . Esto es particularmente importante en la síntesis de productos farmacéuticos enantioméricamente puros.
Safety and Hazards
Direcciones Futuras
The future directions for “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, new synthetic methods for bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons have been described , and these methods could potentially be applied to the synthesis of “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride”.
Mecanismo De Acción
Mode of Action
The mode of action of Bicyclo[22Based on its chemical structure, it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Result of Action
The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride’s action are currently unknown. Understanding these effects would provide insights into the compound’s therapeutic potential and possible side effects .
Análisis Bioquímico
Biochemical Properties
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and affecting the overall biochemical pathway .
Cellular Effects
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can influence the expression of specific genes, thereby altering cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride involves its binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride can change over time. This includes its stability and degradation, as well as any long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to changes in cellular functions, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride can vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter the levels of specific metabolites. By interacting with key enzymes, this compound can modulate the flow of metabolites through different pathways, potentially leading to changes in cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can also affect its overall biological activity and efficacy .
Subcellular Localization
The subcellular localization of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
bicyclo[2.2.1]heptane-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCAPWBCOBSAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57097-70-8 | |
| Record name | bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)
![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)


![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)




